Neocarzilin B
Description
Structure
3D Structure
Properties
Molecular Formula |
C13H15Cl3O2 |
|---|---|
Molecular Weight |
309.6 g/mol |
IUPAC Name |
(3Z,5E,7E,9E)-1,1,1-trichloro-4-hydroxy-11-methyldodeca-3,5,7,9-tetraen-2-one |
InChI |
InChI=1S/C13H15Cl3O2/c1-10(2)7-5-3-4-6-8-11(17)9-12(18)13(14,15)16/h3-10,17H,1-2H3/b4-3+,7-5+,8-6+,11-9- |
InChI Key |
AMLVEWQRORIQBK-DSCOCKGISA-N |
Isomeric SMILES |
CC(C)/C=C/C=C/C=C/C(=C/C(=O)C(Cl)(Cl)Cl)/O |
Canonical SMILES |
CC(C)C=CC=CC=CC(=CC(=O)C(Cl)(Cl)Cl)O |
Synonyms |
neocarzilin B |
Origin of Product |
United States |
Biosynthesis of Neocarzilin B
Elucidation of the Neocarzilin Biosynthetic Gene Cluster (ncz cluster)
The gene cluster responsible for the biosynthesis of neocarzilins (NCZs), including Neocarzilin B, has been cloned and characterized from Streptomyces carzinostaticus var. F-41. nih.govasm.org DNA sequence analysis of a 33-kb region revealed a cluster containing 14 open reading frames (ORFs). nih.govasm.org This cluster has been designated the ncz cluster. nih.gov Heterologous expression of this gene cluster in Streptomyces coelicolor CH999 resulted in the production of dechloroneocarzilin A and dechlorothis compound, which are considered apparent biosynthetic intermediates of NCZs. nih.govasm.orgnih.gov Further evidence for the cluster's role came from the disruption of a key ORF (ORF5), which led to a failure in NCZ production. nih.govasm.orgnih.gov
Identification and Functional Analysis of Key Open Reading Frames (ORFs)
Within the ncz cluster, several ORFs have been identified and their putative functions analyzed based on sequence similarity to known genes involved in secondary metabolism. Three large ORFs, specifically ORF4, ORF5, and ORF6, were identified as encoding type I polyketide synthases (PKSs). nih.govasm.orgnih.gov These PKSs are central to the construction of the polyketide backbone of this compound. nih.govasm.org Additionally, ORF3, located upstream of the PKS genes, shows resemblance to FADH2-dependent halogenases, suggesting its role in the characteristic chlorination of neocarzilins. nih.govasm.orgnih.gov ORF7 is thought to encode a type II thioesterase, potentially involved in the release of the polyketide chain from the PKS. nih.govasm.orgnih.gov
Here is a table summarizing the key ORFs and their putative functions in the ncz cluster:
| ORF | Putative Function | Role in Biosynthesis |
| ORF3 | FADH2-dependent halogenase | Aliphatic chlorination |
| ORF4 | Type I Polyketide Synthase (Module 1) | Polyketide chain elongation |
| ORF5 | Type I Polyketide Synthase (Modules 2-3) | Polyketide chain elongation; essential for production |
| ORF6 | Type I Polyketide Synthase (Module 4) | Polyketide chain elongation |
| ORF7 | Type II Thioesterase | Release of polyketide chain |
Characterization of the Iterative Type I Polyketide Synthase (PKS) System
The type I PKS system encoded by ORF4, ORF5, and ORF6 in the ncz cluster is responsible for assembling the carbon skeleton of this compound. nih.govasm.orgnih.gov This system consists of four modules distributed across these three proteins. nih.govasm.orgnih.gov
Modular Organization and Unusual Features of the PKS
The modular organization of the this compound PKS exhibits unusual features compared to typical type I modular PKSs. nih.govasm.orgnih.gov Notably, modules 2 and 4 lack an obvious acyltransferase (AT) domain, which is typically considered essential for the selection and loading of extender units in polyketide chain elongation. nih.govasm.orgnih.gov Furthermore, these PKS modules contain longer interdomain regions, exceeding 200 amino acids in length. nih.govasm.orgnih.gov
Here is a table illustrating the modular organization of the this compound PKS:
| Protein | Module(s) | Domains Present (Typical) | Unusual Features |
| ORF4 | Module 1 | KS, AT, KR, DH, ER, ACP | |
| ORF5 | Modules 2-3 | KS, AT, KR, DH, ER, ACP | Lack of obvious AT domain in Module 2 |
| ORF6 | Module 4 | KS, AT, KR, DH, ER, ACP | Lack of obvious AT domain in Module 4 |
Note: The specific domains present in each module are based on typical PKS architecture and may vary slightly in the actual protein. The key unusual features are the noted AT domain absences and longer interdomain regions.
Proposed Iterative Use of PKS Modules
Mechanistic considerations of NCZ formation suggest the iterative use of at least one module of the PKS. nih.govasm.orgnih.gov This iterative action allows the PKS to perform multiple cycles of chain elongation using a limited number of modules, a characteristic of iterative type I PKSs. nih.govasm.org Following chain elongation, the product is thought to be released by decarboxylation, potentially catalyzed by the type II thioesterase encoded by ORF7, to generate the NCZ skeleton. nih.govasm.orgnih.gov This represents a novel type I PKS system of bacterial origin responsible for the biosynthesis of a reduced polyketide chain. nih.govasm.org
Enzymatic Steps in this compound Biosynthesis
The biosynthesis of this compound involves several enzymatic steps, including polyketide chain elongation and chlorination. nih.govasm.org
Role of FADH2-dependent Halogenase (ScORF3) in Aliphatic Chlorination
A crucial step in the biosynthesis of this compound is the introduction of chlorine atoms, which are characteristic of neocarzilins and are required for their biological activity. nih.govasm.org The protein encoded by ORF3, referred to as ScORF3, is a putative FADH2-dependent halogenase. nih.govasm.orgnih.govuni-muenchen.de This enzyme is believed to be responsible for the halogenation of the neocarzilin skeleton. nih.govasm.orgnih.gov While many known FADH2-dependent halogenases are involved in the halogenation of aromatic compounds, ScORF3 is implicated in the chlorination of an aliphatic carbon chain, presenting a unique example of such enzymatic activity. nih.govasm.orgnih.govuni-muenchen.de Studies on ScORF3 suggest similarities to known tryptophan halogenases but with clear differences related to its activity on aliphatic substrates. uni-muenchen.de The presence of FAD-binding domains further supports its role as a FAD-dependent halogenase. uni-muenchen.de The exact mechanism of this aliphatic chlorination catalyzed by ScORF3 is still an area of investigation. uni-muenchen.de
Compound Names and PubChem CIDs
Involvement of Type II Thioesterase (ORF7) in Product Release
Mechanistic considerations of neocarzilin formation suggest an iterative use of at least one module of the type I PKS. nih.govnih.gov Following the polyketide chain elongation, the product is believed to be released by decarboxylation. nih.govnih.gov This release is possibly catalyzed by a type II thioesterase, which is encoded by ORF7 within the biosynthetic gene cluster. nih.govnih.govscience.govresearchgate.netscience.govdntb.gov.uaacs.orgresearchgate.net
Identification of Biosynthetic Intermediates
Studies involving the heterologous expression of the neocarzilin gene cluster have been crucial in identifying intermediates in the biosynthetic pathway. nih.govnih.govscience.govresearchgate.netdntb.gov.uaacs.orgresearchgate.netresearchgate.netresearchgate.netresearchgate.net
Heterologous expression of a 27-kb DNA fragment containing ORFs 4 through 12 from the S. carzinostaticus cluster in Streptomyces coelicolor CH999 resulted in the production of dechloroneocarzilin A and dechlorothis compound. nih.govnih.govscience.govresearchgate.netdntb.gov.uaacs.orgresearchgate.netresearchgate.netresearchgate.netresearchgate.net These compounds were identified as apparent biosynthetic intermediates of neocarzilins. nih.govnih.govscience.govresearchgate.netdntb.gov.uaacs.orgresearchgate.netresearchgate.netresearchgate.netresearchgate.net Chemical characterization, including NMR and GC-MS analyses, confirmed their structures as nonchlorinated derivatives of neocarzilin A and this compound, respectively, existing in both enol and keto forms. nih.gov The production of these dechlorinated intermediates in the heterologous host strongly supports their role as precursors in the neocarzilin biosynthetic pathway. nih.govnih.govscience.govresearchgate.netdntb.gov.uaacs.orgresearchgate.netresearchgate.netresearchgate.netresearchgate.net
Genetic Manipulation and Heterologous Expression Studies for Pathway Confirmation
Genetic manipulation and heterologous expression studies have provided significant evidence confirming the involvement of the identified gene cluster in neocarzilin biosynthesis. nih.govnih.govscience.govresearchgate.netdntb.gov.uaacs.orgresearchgate.netresearchgate.netresearchgate.netresearchgate.net The heterologous expression of the gene cluster in Streptomyces coelicolor CH999, a common host for studying streptomycete gene clusters, demonstrated the production of dechloroneocarzilins A and B, linking the cluster to the biosynthesis of the neocarzilin skeleton. nih.govnih.govscience.govresearchgate.netdntb.gov.uaacs.orgresearchgate.netresearchgate.netresearchgate.netresearchgate.net
Further confirmation came from the disruption of specific genes within the cluster. nih.govnih.govscience.govresearchgate.netdntb.gov.uaacs.org For instance, disruption of ORF5, which encodes a component of the type I PKS, led to a complete failure in neocarzilin production. nih.govnih.govscience.govresearchgate.netdntb.gov.uaacs.org This result provides strong genetic evidence that the identified gene cluster, and specifically the PKS genes, are essential for the biosynthesis of neocarzilins. nih.govnih.govscience.govresearchgate.netdntb.gov.uaacs.org
Heterologous expression of the neocarzilin gene cluster lacking orf3 in S. coelicolor also resulted in the production of dechloroneocarzilin A and dechlorothis compound, further confirming that Orf3 is involved in the halogenation step, leading to the chlorinated neocarzilins A-C. researchgate.net
These studies collectively underscore the importance of the identified gene cluster and the roles of the encoded enzymes, including the type I PKS and the type II thioesterase, in the biosynthesis of this compound and related compounds. nih.govnih.govscience.govresearchgate.netdntb.gov.uaacs.orgresearchgate.netresearchgate.netresearchgate.netresearchgate.net
Chemical Synthesis of Neocarzilin B and Its Analogues
Strategic Approaches to the Total Synthesis of Neocarzilin Class Compounds
Strategic approaches to the total synthesis of neocarzilin class compounds often involve planning synthetic routes by working backward from the target molecule to identify the most effective construction pathway, a process known as retrosynthetic analysis. wikipedia.org These strategies need to address challenges related to regio- and stereoselectivity. nih.gov While biosynthetic routes to natural products can diverge from a core set of simple building blocks, synthetic routes are often characterized by convergent approaches, where numerous intermediate scaffolds lead to a single product. nih.gov Total synthesis provides structural access to various members of the neocarzilin class for in-depth functional studies. acs.orgtum.de
Methodologies and Reaction Sequences for Neocarzilin B Synthesis
Considerations for Stereoselective Synthesis
Stereochemical control is crucial in the synthesis of natural products like this compound to ensure the correct three-dimensional arrangement of atoms, which is critical for the molecule's functionality. wikipedia.org The synthesis of neocarzilin derivatives has provided insights into structural preferences, including the relevance of stereocenters. acs.orgresearchgate.net For instance, the synthesis of an NCA derivative with an inverted R-stereocenter resulted in a significant drop in antiproliferative activity, highlighting the importance of stereochemistry. nih.govacs.org Stereoselective synthesis methods are essential for constructing chiral organic molecules with the desired configuration. beilstein-journals.orgrsc.org
Rational Design and Synthesis of Research Probes and Derivatives
Rational design and synthesis of research probes and derivatives of neocarzilin compounds are undertaken to facilitate functional studies and overcome limitations of the natural products, such as poor aqueous solubility. acs.orgnih.gov This involves modifying the structure while aiming to retain or enhance desired biological activities. nih.govacs.org
Development of Activity-Based Protein Profiling (ABPP) Probes (e.g., NC-1, NC-4)
Activity-Based Protein Profiling (ABPP) is a chemical proteomics approach that utilizes chemical probes to understand the functional activity state of enzymes. mdpi.comresearchgate.net These probes typically consist of a reactive group that covalently binds to the protein target, a binding tag, and a labeling group. mdpi.com For neocarzilin A, alkynylated probes like NC-1 and NC-4 have been designed and synthesized for ABPP studies to identify protein targets. nih.govuni-muenchen.deresearchgate.net NC-1 was designed with a terminal alkyne at the polyene tail to serve as a handle for identifying protein targets via click chemistry. nih.govuni-muenchen.de NC-4 was designed to more closely resemble the structural and stereochemical features of NCA, retaining the S-configured methyl group, which was considered important for activity. nih.govacs.orgresearchgate.net The synthesis of NC-4 can start from propionic acid, involving coupling to a chiral auxiliary to introduce the stereocenter, followed by a series of reactions including Wittig and the introduction of the trichloromethyl keto group using trichloroacetic anhydride. nih.govacs.orgresearchgate.net
Synthesis of Structural Analogues and Derivatives with Modified Warheads
Synthesis of structural analogues and derivatives with modified warheads is explored to improve properties or alter target selectivity. acs.org The neocarzilin class features a characteristic trichloromethylketone moiety, which is hypothesized to be a reversible covalent warhead. acs.org Analogues like Neocarzilin C (NCC) exhibit a dichloro instead of a trichloromethyl group. acs.orgacs.org Studies have also involved developing derivatives with altered warheads, such as replacing chlorines with fluorines, to improve properties like solubility. acs.orgnih.gov These modified warheads, such as the chlorodifluoroketone, can be potent and selective. acs.orgnih.gov
Advanced Structural and Conformational Studies of Neocarzilin B
Comprehensive Methodologies for Structural Elucidation (e.g., Nuclear Magnetic Resonance Spectroscopy, Mass Spectrometry)
The structural determination of natural products like Neocarzilin B relies heavily on spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are primary tools used for this purpose. uni-muenchen.denumberanalytics.com
NMR spectroscopy provides detailed information about the carbon-hydrogen framework and the functional groups present in a molecule by analyzing the magnetic properties of atomic nuclei. Different NMR experiments (e.g., ¹H NMR, ¹³C NMR, COSY, HSQC, HMBC) can reveal connectivity between atoms, the types of protons and carbons, and their chemical environments. numberanalytics.comglycopedia.eumdpi.com This allows for the mapping of the molecular skeleton and the identification of key structural features.
Mass spectrometry, on the other hand, provides information about the molecular weight of the compound and its fragmentation pattern. By analyzing the mass-to-charge ratio of ions, researchers can determine the elemental composition and deduce structural subunits. numberanalytics.comglycopedia.eumdpi.com High-resolution mass spectrometry can provide very accurate mass measurements, aiding in the determination of the molecular formula. The fragmentation pattern observed in MS/MS experiments can provide clues about the connectivity of atoms within the molecule. mdpi.com
The initial structures of Neocarzilin A and this compound were determined using a combination of mass spectrometry and nuclear magnetic resonance spectroscopy. uni-muenchen.de More advanced NMR techniques and computational methods can further refine structural assignments and provide insights into conformational preferences. glycopedia.eumdpi.commdpi.commestrelab.com
Stereochemical Insights into the Neocarzilin Scaffold
Studies involving the synthesis of neocarzilin analogues, including stereoisomers, have provided insights into the importance of stereochemistry for their biological effects. For example, a stereoisomer of Neocarzilin A (NCA') showed reduced antiproliferative and antimigratory effects compared to NCA, suggesting that the specific stereochemistry of the natural product is important for its full potency. uni-muenchen.deacs.org While the precise stereochemistry of this compound is a subject of ongoing study, research on related neocarzilins highlights the critical role of stereochemical features in their biological profiles. nih.govacs.orguni-muenchen.detum.deacs.orgresearchgate.net
Structure-Activity Relationship (SAR) Investigations of this compound and its Analogues
Structure-Activity Relationship (SAR) studies aim to understand how modifications to the chemical structure of a compound affect its biological activity. frontiersin.orgcollaborativedrug.com For this compound and its analogues, SAR investigations have focused on identifying key structural elements responsible for their antiproliferative and antimigratory effects. nih.govacs.orguni-muenchen.deuni-muenchen.deacs.orguni-muenchen.de
Comparing the activity of different neocarzilin derivatives has revealed that even minor structural changes can significantly impact their potency. nih.govacs.org These studies are crucial for the rational design of new compounds with improved activity or selectivity. collaborativedrug.comresearchgate.netrjraap.com
Influence of Trichloromethyl Group on Bioactivity
A characteristic feature of neocarzilins A and B is the presence of a trichloromethylketone group. nih.govacs.org Research suggests that this electrophilic functional group is important for the biological activity of these compounds, potentially by interacting covalently with protein targets. nih.govacs.orgethz.ch
Studies comparing the activity of neocarzilins with different halogen substitutions have underscored the importance of the trichloromethyl group. For instance, Neocarzilin C (NCC), which features a dichloromethyl group instead of a trichloromethyl group, showed a more significant drop in potency compared to NCA and this compound (NCB), suggesting that the number of chlorine atoms in this moiety is critical for activity. uni-muenchen.deacs.org This implies that the trichloromethyl group acts as a key "warhead" responsible for mediating the biological effects. acs.org
Impact of Stereochemistry on Biological Activity
As mentioned earlier, the stereochemistry of the neocarzilin scaffold significantly influences its biological activity. nih.govacs.orguni-muenchen.detum.de Comparisons between Neocarzilin A and its stereoisomer NCA' have demonstrated that altering the stereochemistry leads to reduced antiproliferative and antimigratory effects. uni-muenchen.deacs.org
While specific detailed SAR data focusing solely on the stereochemical variations within this compound itself are less extensively reported in the provided search results compared to NCA, the general principle observed across the neocarzilin class indicates that the precise three-dimensional arrangement of substituents is a critical determinant of their biological potency. nih.govacs.orguni-muenchen.deacs.org This highlights the need for careful control of stereochemistry during the synthesis of neocarzilin analogues to retain or enhance desired biological activities.
Molecular Mechanisms of Biological Activity of Neocarzilin B
In Vitro Investigation of Cellular Effects
In vitro studies have been conducted to assess the impact of neocarzilins, including Neocarzilin B, on various cellular functions. These investigations typically involve treating cancer cell lines with the compounds and observing effects on processes such as proliferation and migration acs.orgnih.govacs.orgresearchgate.net.
Comparative studies have assessed the cellular potency of this compound (NCB) alongside Neocarzilin A (NCA) and Neocarzilin C (NCC) in various cancer cell lines, such as human MDA-MB-231 and murine 4T1-luc2 breast cancer cells acs.orgnih.gov. These studies have indicated that the effects observed for NCB and NCC were generally less pronounced compared to NCA acs.orgnih.gov. For instance, in MDA-MB-231 cells, NCA exhibited potent antiproliferative activity with an IC50 of 185 nM in one study focusing on K562 cells, while in breast cancer cell lines, NCA showed potent antiproliferative effects and significantly diminished migration acs.orgnih.gov. In contrast, NCB and NCC showed minimal antimigratory effects in breast carcinoma cells, and their antiproliferative activities were less potent, with IC50 values ranging from approximately 1–6 μM in MDA-MB-231 and 4T1-luc2 cells acs.orgnih.gov.
Note: IC50 values for MDA-MB-231 and 4T1-luc2 cells for Neocarzilin A, B, and C are approximate ranges based on comparative studies acs.orgnih.gov. The 185 nM value for Neocarzilin A is specifically for K562 cells acs.org.
Identification of Molecular Targets via Chemical Proteomics and Activity-Based Protein Profiling
To understand the molecular basis of neocarzilins' activity, chemical proteomics and activity-based protein profiling (ABPP) have been employed acs.orgnih.govacs.orgresearchgate.netnih.govnih.govacs.orgfigshare.comsioc-journal.cn. These techniques utilize chemical probes, often based on the structure of the natural product, to identify proteins that the compound interacts with or binds to within living cells acs.orgacs.orgnih.govacs.orgsioc-journal.cn. While detailed target identification studies using these methods have primarily focused on Neocarzilin A and its probes, the findings provide crucial context for the potential mechanisms of action within the neocarzilin class acs.orgnih.govacs.orgresearchgate.netnih.govnih.govfigshare.com.
Studies, largely centered on Neocarzilin A, have identified Vesicle Amine Transport-1 (VAT-1) as a key cellular target related to the antimigratory effects observed with this class of compounds acs.orgnih.govresearchgate.netnih.govnih.govfigshare.comacs.orguni-muenchen.detum.deuni-muenchen.deresearchgate.net. VAT-1 is a protein that has been implicated in various cellular processes, including cell migration acs.orgacs.orgresearchgate.net. Its overexpression has been correlated with poor prognosis in several cancers acs.orgresearchgate.net.
Research, primarily with Neocarzilin A, suggests that it can irreversibly bind to VAT-1 acs.orgresearchgate.netnih.govfigshare.com. The trichloromethylketone group characteristic of neocarzilins is hypothesized to be an electrophilic element that may covalently interact with a dedicated protein target like VAT-1 acs.orgnih.govacs.org. While the exact molecular interaction dynamics of this compound with VAT-1 have not been as extensively detailed as those for Neocarzilin A, the shared structural features suggest potential similarities in binding mechanisms within the class. Further studies, including crystallography and computational modeling, are indicated to fully elucidate how neocarzilins, including this compound, influence the interaction with VAT-1 at a molecular level uni-muenchen.de.
Investigation into the functional role of VAT-1, largely through studies with Neocarzilin A, has revealed its involvement in a network of proteins associated with cell motility and adhesion acs.orgnih.govresearchgate.netnih.govfigshare.comtum.deuni-muenchen.de. Proteomic analysis and co-immunoprecipitation experiments have identified Talin-1 as a direct interaction partner of VAT-1 acs.orgnih.govresearchgate.nettum.deuni-muenchen.de. Talin-1 is a crucial protein that regulates integrin-mediated adhesion to the extracellular matrix and links integrins to the actin cytoskeleton, processes vital for cell migration acs.orguni-muenchen.de. Studies with Neocarzilin A have suggested that treatment with the compound seemed to enhance the interaction between VAT-1 and Talin-1, potentially contributing to diminished cell migration by increasing cell adhesion uni-muenchen.de.
Compound Names and PubChem CIDs:
Role of Bone Marrow Stromal Antigen 2 (BST-2) in Antiproliferative Activity
Bone Marrow Stromal Antigen 2 (BST-2), also known as Tetherin, is a protein involved in various cellular processes, including antiviral defense and cell proliferation nih.gov. Studies have identified BST-2 as a key target responsible for the antiproliferative effects of Neocarzilin A in cancer cells nih.govresearchgate.netuni-muenchen.detum.de.
BST-2 Protein Degradation Pathway
Treatment with Neocarzilin A leads to a significant reduction in the abundance of BST-2 protein in cancer cells nih.govresearchgate.netacs.org. This reduction occurs post-transcriptionally, as mRNA levels of BST-2 remain constant upon treatment nih.govacs.orgresearchgate.net. Further investigation into the mechanism of diminished BST-2 levels revealed that Neocarzilin A promotes BST-2 degradation via the lysosomal pathway nih.govresearchgate.netacs.orguni-muenchen.deresearchgate.net. Experiments using lysosome inhibitors like bafilomycin A and chloroquine (B1663885) showed a stalled BST-2 degradation, indicating the involvement of the lysosome nih.govresearchgate.netresearchgate.net. This lysosomal degradation of BST-2 is a key event in the cellular response to Neocarzilin A nih.govresearchgate.netuni-muenchen.detum.de.
Consequential Impact on Epidermal Growth Factor Receptor (EGFR) Localization and Signaling
BST-2 has been shown to play a role in facilitating the release of Epidermal Growth Factor Receptor (EGFR) from lipid rafts within the cell membrane nih.govresearchgate.netacs.org. EGFR is a receptor tyrosine kinase critical for regulating cell proliferation and is often upregulated in cancer nih.govacs.org. With reduced levels of BST-2 due to Neocarzilin A-induced degradation, the release of EGFR from lipid rafts is inhibited nih.govresearchgate.netacs.org. This results in EGFR becoming trapped in lipid rafts, impairing its ability to effectively activate downstream signaling pathways nih.govresearchgate.netacs.org. Fluorescence microscopy studies have confirmed increased colocalization of EGFR and lipid rafts in the presence of Neocarzilin A, providing further evidence for this mechanism nih.govresearchgate.netacs.org. The impaired function of BST-2 under Neocarzilin A treatment leads to EGFR being stalled in lipid rafts, subsequently inhibiting downstream signaling pathways such as the STAT pathway, resulting in attenuated phosphorylation of STAT3 nih.govresearchgate.netacs.org.
Genetic Perturbation Studies (e.g., BST-2 Knockout Sensitivity)
Genetic perturbation studies, specifically using BST-2 knockout (KO) cell lines, have provided strong evidence for the critical role of BST-2 in mediating the antiproliferative effects of Neocarzilin A nih.govresearchgate.netacs.orguni-muenchen.detum.deresearchgate.net. HeLa cells with a BST-2 knockout were found to be less sensitive to the antiproliferative effect of Neocarzilin A compared to wild-type cells nih.govresearchgate.netacs.orgtum.deresearchgate.net. Conversely, reconstituting BST-2 expression in the KO cells through overexpression restored their sensitivity to Neocarzilin A treatment to approximately the same level as in wild-type cells nih.govresearchgate.netacs.orgresearchgate.net. These findings confirm BST-2 as a major antiproliferative target of Neocarzilin A nih.govresearchgate.netacs.orgresearchgate.net.
Below is a table summarizing the effect of BST-2 genetic perturbation on cell sensitivity to Neocarzilin A:
| Cell Line Type | BST-2 Expression | Sensitivity to Neocarzilin A |
| Wild-type HeLa | Present | Sensitive |
| BST-2 Knockout HeLa | Absent | Less Sensitive |
| BST-2 KO + Reconstitution | Restored | Sensitivity Restored |
Elucidation of the Dual Mode of Action
Neocarzilin A exhibits a unique dual mode of action, impacting cell physiology through two crucial pathways nih.govacs.org. In addition to its antiproliferative effects mediated by BST-2 degradation and subsequent impact on EGFR signaling, Neocarzilin A has also been shown to possess antimigratory effects uni-muenchen.deacs.orgnih.govnih.govacs.org. Previous research identified Vesicle Amine Transport Protein 1 (VAT-1) as a target responsible for the antimigratory activity of Neocarzilin A through irreversible binding acs.orgnih.gov. The discovery of BST-2 as an additional target responsible for the antiproliferative effects, acting through a mechanism of induced lysosomal protein degradation, provides unprecedented insight into the multifaceted activity of Neocarzilin A nih.govacs.org. This dual targeting of both migratory and proliferative pathways likely contributes to its potent anticancer activity nih.govacs.org.
Future Directions in Neocarzilin B Research
Development of Next-Generation Synthetic Analogues with Tuned Selectivity and Potency
A significant avenue for future research lies in the rational design and synthesis of Neocarzilin B analogues. The primary goals are to enhance its biological activity, which is currently less potent than that of Neocarzilin A, and to improve its selectivity for specific molecular targets, thereby potentially reducing off-target effects. nih.govacs.org
Initial studies comparing neocarzilins have provided insights into structure-activity relationships. For instance, the trichloromethyl ketone group and the specific stereochemistry of NCA are crucial for its high potency. nih.govacs.org this compound, which differs in its side chain, exhibits weaker antiproliferative effects. nih.gov This suggests that modifications to the polyenone chain of NCB could be a key strategy. Future synthetic efforts will likely focus on:
Warhead Modification: Creating derivatives with different trihalomethyl ketone groups to fine-tune reactivity and selectivity for protein targets. Recent work on NCA has shown that replacing the trichloromethyl ketone with a chlorodifluoroketone can create potent and selective new warheads. acs.org
Side Chain Alterations: Systematically altering the alkyl side chain of this compound to understand its role in target binding and to potentially improve potency and pharmacokinetic properties like solubility. acs.org
Scaffold Simplification: Developing simplified analogues that retain the core pharmacophore responsible for activity but are easier to synthesize. This approach has been used to create chemical probes for target identification of NCA. nih.govacs.org
These efforts aim to create a new generation of neocarzilin compounds with an optimized balance of potency against cancer cell proliferation and migration, and a better selectivity profile, which could lead to more effective and targeted therapeutic agents. acs.org
| Analogue Type | Research Goal | Rationale |
| Warhead Analogues | Enhance potency and selectivity | The electrophilic warhead is critical for covalent interaction with targets; modifications can tune this interaction. acs.org |
| Side Chain Variants | Improve potency and solubility | The side chain influences how the molecule fits into protein binding pockets and its physical properties. nih.govacs.org |
| Simplified Scaffolds | Create chemical probes and leads | Easier synthesis allows for broader exploration of structure-activity relationships and development of research tools. acs.org |
Advanced Mechanistic Characterization of this compound-Protein Interactions
While the molecular targets for the more potent Neocarzilin A, such as Vesicle Amine Transport-1 (VAT-1) and Bone Marrow Stromal Antigen 2 (BST-2), have been identified, the specific interactions and downstream consequences for this compound are not well understood. acs.orgnih.gov Future research must delve into the molecular mechanisms governing NCB's activity.
Key research objectives include:
Target Identification: Utilizing chemical proteomics with NCB-based probes to identify its direct binding partners in cancer cells. This would clarify whether it shares targets with NCA or possesses a unique target profile.
Binding Site Elucidation: Although the exact binding mode of NCA to its targets has been challenging to determine, future studies using techniques like co-crystallization or advanced mass spectrometry could reveal the precise amino acid residues that this compound interacts with. nih.gov For NCA, glutamic acid (E113) in VAT-1 has been identified as a likely point of attachment. acs.org
Functional Consequences of Binding: Investigating how the binding of this compound to its protein targets alters their function and affects cellular signaling pathways. For example, NCA binding to BST-2 leads to the protein's degradation via the lysosomal pathway, which in turn traps the Epidermal Growth Factor Receptor (EGFR) in lipid rafts and inhibits cell proliferation. nih.gov Understanding if NCB can induce similar effects, even to a lesser degree, is a critical question.
A deeper mechanistic understanding will be essential for optimizing the design of next-generation analogues and for identifying potential biomarkers for patient selection in future therapeutic applications.
Biosynthetic Pathway Engineering for Structural Diversification and Enhanced Production
Neocarzilins are natural products produced by Streptomyces carzinostaticus. nih.govacs.org The polyketide biosynthesis gene cluster responsible for their production is a prime target for genetic manipulation. Biosynthetic pathway engineering offers a powerful strategy to generate novel neocarzilin structures that may not be accessible through traditional chemical synthesis and to potentially increase production yields. nih.govnih.gov
Future research in this area will likely involve:
Pathway Elucidation: Fully characterizing the enzymatic steps in the neocarzilin biosynthetic pathway to understand how the different structures (NCA, NCB, NCC) are naturally created.
Enzyme Engineering: Modifying key enzymes within the pathway, such as polyketide synthases or tailoring enzymes, to accept different starter units or perform alternative chemical transformations. nih.govresearchgate.net This could lead to the production of a library of novel neocarzilin derivatives with diverse side chains and halogenation patterns.
Heterologous Expression: Transferring the neocarzilin biosynthetic pathway into a more genetically tractable and faster-growing host organism. biorxiv.orgillinois.edu This could facilitate both higher production titers and more efficient engineering efforts.
By harnessing and re-engineering the natural biosynthetic machinery, researchers can explore a much wider chemical space around the neocarzilin scaffold, potentially leading to the discovery of compounds with superior properties.
| Engineering Strategy | Objective | Potential Outcome |
| Enzyme Modification | Generate structural diversity | Creation of novel neocarzilin analogues with varied side chains and functional groups. nih.gov |
| Precursor Supply Engineering | Increase production yield | Higher titers of this compound and its derivatives for further study. illinois.edu |
| Heterologous Host Expression | Facilitate rapid engineering and production | More efficient generation and screening of engineered pathways and compounds. biorxiv.org |
Exploration of Undiscovered Biological Activities and Novel Molecular Targets
The current understanding of neocarzilins is largely confined to their antiproliferative and antimigratory effects in cancer models. uni-muenchen.de However, many natural products possess multiple biological activities. A crucial future direction is to screen this compound and its future analogues against a wider range of biological systems and disease models to uncover novel therapeutic applications.
This exploration could include:
Broad-Spectrum Bioactivity Screening: Testing NCB in assays for antiviral, antibacterial, antifungal, or anti-inflammatory activity. The unique chlorinated polyenone structure may interact with targets outside of the cancer-related pathways currently known.
Phenotypic Screening: Using high-content imaging and other phenotypic screening platforms to observe the effects of NCB on various cell types and models, which can reveal unexpected biological activities without a preconceived hypothesis about its molecular target.
Identification of New Targets: As research on Neocarzilin A has shown, a single natural product can have multiple targets, such as VAT-1 and BST-2, which mediate different biological effects (migration and proliferation, respectively). researchgate.netnih.gov It is plausible that this compound also interacts with additional, as-yet-unidentified proteins that could open up new therapeutic avenues.
Discovering new biological activities and molecular targets for this compound would significantly expand its potential utility and provide new tools for probing complex biological processes.
Q & A
Q. How can researchers synthesize and characterize Neocarzilin B while ensuring reproducibility?
this compound, a chlorinated polyketide, is biosynthesized by Streptomyces carzinostaticus via an iterative type I polyketide synthase (PKS) gene cluster . To ensure reproducibility:
- Use high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) for structural validation.
- Follow NIH preclinical reporting guidelines (e.g., detailed experimental conditions, purity ≥95%) to enable replication .
- For analogs, include synthesis protocols (e.g., trihalomethyl ketone derivatization) and spectral data in supplementary materials, referencing prior work on Neocarzilin A .
Q. What methodologies validate this compound’s proposed mechanism targeting VAT-1 in cancer metastasis?
VAT-1 inhibition can be validated using:
- RNA interference (RNAi) : Compare this compound’s antimigratory effects with VAT1 knockdown models in angiosarcoma or breast cancer cell lines .
- Surface plasmon resonance (SPR) : Measure direct binding affinity between this compound and recombinant VAT1 protein .
- Functional assays : Quantify inhibition of amine transport in vesicles isolated from metastatic cells .
Q. How do researchers distinguish this compound’s cytotoxicity from its VAT-1 inhibitory activity?
- Conduct parallel experiments: Compare cell viability (via MTT assay) and migration (via Boyden chamber) in VAT1-knockout vs. wild-type models .
- Use selectivity profiling : Screen this compound against unrelated targets (e.g., kinases) to identify off-target effects .
Q. What strategies address this compound’s poor aqueous solubility in preclinical studies?
- Structural modifications : Introduce polar groups (e.g., PEGylation) or salt forms without disrupting the pharmacophore .
- Formulation optimization : Use co-solvents (e.g., DMSO/PBS mixtures) or nanoparticle delivery systems for in vivo administration .
Q. Which in vivo models are appropriate for evaluating this compound’s antimetastatic efficacy?
- Orthotopic models : Implant breast cancer cells into mammary fat pads to mimic metastatic spread .
- Immunocompetent models : Use syngeneic mice to assess immune microenvironment interactions .
Advanced Research Questions
Q. How can researchers design selective this compound analogs to minimize cytotoxicity?
- Structure-activity relationship (SAR) studies : Systematically modify the chlorinated polyenone backbone while retaining VAT1 binding (e.g., trihalomethyl ketone derivatives) .
- Computational docking : Use VAT1 crystal structures (if available) to predict binding interactions and optimize selectivity .
Q. How should contradictory data on this compound’s cytotoxicity be analyzed?
- Dose-response stratification : Identify threshold concentrations where VAT1 inhibition dominates over cytotoxic effects .
- Pathway enrichment analysis : Use RNA-seq to compare gene expression profiles under this compound treatment vs. VAT1 knockdown .
Q. What experimental frameworks resolve discrepancies between in vitro and in vivo efficacy data?
- Pharmacokinetic/pharmacodynamic (PK/PD) modeling : Correlate plasma concentrations with tumor migration inhibition in murine models .
- Tissue-specific metabolism studies : Analyze hepatic clearance or protein binding to explain reduced in vivo activity .
Q. How can this compound be integrated into combination therapies without additive toxicity?
Q. What biomarkers validate VAT1 as a prognostic target in this compound studies?
- Immunohistochemistry (IHC) : Correlate VAT1 expression levels with metastatic progression in patient-derived xenografts (PDXs) .
- Survival analysis : Use TCGA datasets to assess VAT1’s association with poor prognosis in angiosarcoma or melanoma .
Methodological Guidance
- Data interpretation : Always cross-reference in vitro findings with genetic knockout models to isolate VAT1-specific effects .
- Literature synthesis : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine research questions and address gaps in mechanism-of-action studies .
- Conflict resolution : Use iterative hypothesis testing (e.g., counterfactual analysis) when reconciling cytotoxicity and selectivity data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
